molecular formula C16H10O4 B3067778 [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde CAS No. 150443-85-9

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

Cat. No.: B3067778
CAS No.: 150443-85-9
M. Wt: 266.25 g/mol
InChI Key: NAAGEIPGMZPBFY-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell . The molecular formula of Biphenyl is C12H10 .


Synthesis Analysis

While specific synthesis methods for “[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde” were not found, there are related compounds such as 5-[4’-(substituted-methyl)[1,1’-biphenyl]-2-yl]-1H-tetrazoles and [2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-substituted-1-carbodithioates that have been synthesized .


Molecular Structure Analysis

The molecular structure of Biphenyl consists of two connected phenyl rings . The 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

Biphenyl has a molecular weight of 154.2078 . It has a boiling point of 527 K and a melting point of 343 K .

Scientific Research Applications

Toxicological Evaluation

  • Ozonation Byproducts Toxicity : Biphenyl‐2,2′,6,6′‐tetracarbaldehyde, a byproduct formed from the ozonation of pyrene, was assessed for toxicity using two assays: blocking gap junctional intercellular communication (GJIC) in rat liver epithelial cells and affecting neutrophil function. It significantly blocked intercellular communication at certain concentrations and inhibited GJIC due to cytotoxicity at higher concentrations. Its ozonation byproduct, biphenyl‐2,2′,6,6′‐tetracarboxylic acid, did not show cytotoxic effects or inhibition of GJIC at the tested concentrations (Luster-Teasley et al., 2005).

Photocatalytic Oxidation Studies

  • Degradation of Tetra-CB : The research examined the optimum conditions for photocatalytic oxidation to degrade 2,2',3,3'-tetrachlorobiphenyl (tetra-CB), a polychlorinated biphenyl (PCB). Optimal conditions included UV intensity, hydrogen peroxide and titanium dioxide concentrations, and initial pH. The study identified degradation intermediates but noted that they were not completely degraded even after extensive reaction time (Wong et al., 2004).

Catalytic and Chemical Reactions

  • Cannizzaro Reaction of Biphenyl Dicarbaldehydes : A study focused on the Cannizzaro reaction involving biphenyl-2,2′-dicarbaldehyde and its derivatives. The reaction was intramolecular and of the third order, providing insights into the kinetics and mechanism of hydride transfer in these reactions (Abbaszadeh & Bowden, 1990).

Molecular Frameworks and Complexes

  • Metal–Organic Frameworks Construction : Biphenyl-3,3′,4,4′-tetracarboxylic acid was used to construct various metal–organic frameworks (MOFs) with different structures (1D, 2D, 3D) by reacting with metal ions and flexible bis(imidazole) ligands under hydrothermal conditions. This highlighted the role of coordination modes and structural characteristics in MOF construction (Sun et al., 2010).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Bichalcones : A study was conducted on the synthesis of bichalcones using biphenyl-4,4′-dicarbaldehyde and 4,4′-dioxybenzaldehyde with various acetophenone analogs. The resulting bichalcones were fully characterized, expanding the knowledge of potential applications and properties of these compounds (Gurung et al., 2010).

Environmental Impact and Toxic Responses

  • PCBs Environmental Impact : Polychlorinated biphenyls (PCBs), including compounds like 3,3',4,4'-tetrachlorobiphenyl, were studied for their environmental impact, biochemical, and toxic responses. The structure-activity relationships and implications for risk assessment were analyzed, revealing that certain PCBs act through the aryl hydrocarbon (Ah)-receptor signal transduction pathway (Safe, 1994).

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde is the programmed cell death protein 1 (PD-1) and its ligand programmed cell death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By interacting with these targets, the compound can potentially influence the body’s immune response to cancer .

Mode of Action

[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This interaction is crucial for the immune system’s ability to recognize and destroy cancer cells. By blocking this interaction, the compound can potentially enhance the immune system’s ability to fight cancer .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, the compound can potentially disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer .

Pharmacokinetics

Similar compounds, such as other biphenyl derivatives, are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde could potentially have similar pharmacokinetic characteristics.

Result of Action

Given its mode of action, it is reasonable to hypothesize that the compound could potentially enhance the immune system’s ability to recognize and destroy cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity

Properties

IUPAC Name

5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAGEIPGMZPBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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